3-Methylbenzofuran-6-carbaldehyde
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Overview
Description
3-Methyl-6-benzofurancarboxaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-benzofurancarboxaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzofuran with an appropriate acyl chloride, followed by oxidation to form the aldehyde group. Another method includes the cyclization of 2-hydroxy-3-methylbenzaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 3-Methyl-6-benzofurancarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-benzofurancarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic substitution reactions
Major Products Formed
Oxidation: 3-Methyl-6-benzofurancarboxylic acid.
Reduction: 3-Methyl-6-benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used
Scientific Research Applications
3-Methyl-6-benzofurancarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-6-benzofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, which lacks the methyl and aldehyde groups.
2-Methylbenzofuran: A similar compound with a methyl group at a different position.
6-Benzofurancarboxaldehyde: A compound with an aldehyde group but without the methyl group
Uniqueness
3-Methyl-6-benzofurancarboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-10-4-8(5-11)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
RZCWHZIWTKHYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
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